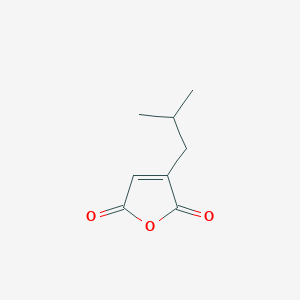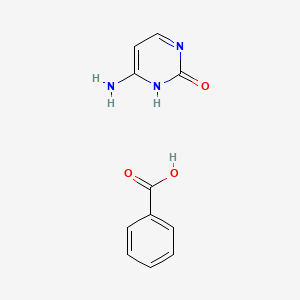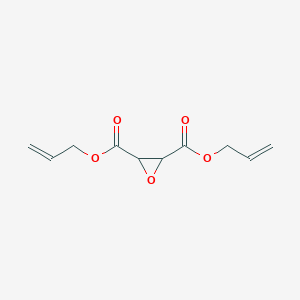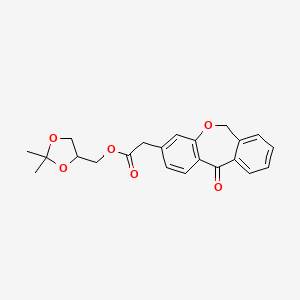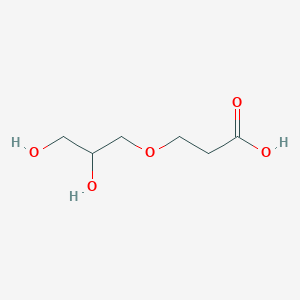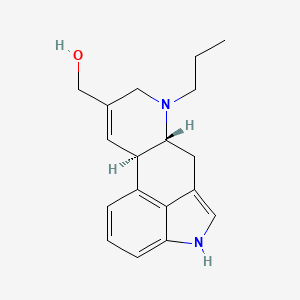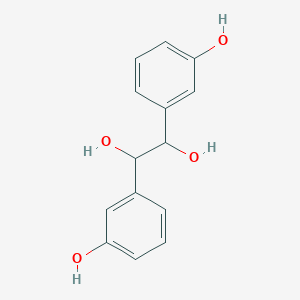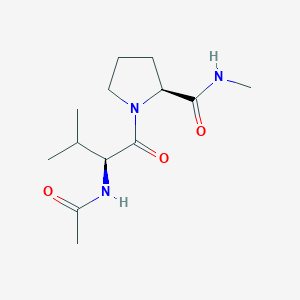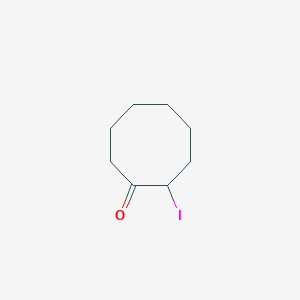
Cyclooctanone, 2-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctanone, 2-iodo- is an organic compound that belongs to the class of cycloalkanes It is a derivative of cyclooctanone, where an iodine atom is attached to the second carbon of the cyclooctane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclooctanone, 2-iodo- can be synthesized through several methods. One common approach involves the iodination of cyclooctanone using iodine and a suitable oxidizing agent. For instance, the reaction of cyclooctanone with iodine in the presence of a base such as potassium hydroxide can yield Cyclooctanone, 2-iodo-.
Another method involves the use of samarium (II) iodide-mediated intramolecular aldol cyclization of ω-oxiranyl keto octanal. This method provides a high yield of the desired product under mild reaction conditions .
Industrial Production Methods
Industrial production of Cyclooctanone, 2-iodo- typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctanone, 2-iodo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctanone derivatives.
Reduction: Reduction reactions can convert it back to cyclooctanone or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclooctanone derivatives with additional functional groups.
Reduction: Cyclooctanone or cyclooctanol.
Substitution: Cyclooctanone derivatives with different substituents replacing the iodine atom.
Applications De Recherche Scientifique
Cyclooctanone, 2-iodo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biocatalysis: It is employed in biocatalytic processes for the production of fine chemicals.
Mécanisme D'action
The mechanism of action of Cyclooctanone, 2-iodo- involves its reactivity as an electrophile due to the presence of the iodine atom. The iodine atom can participate in various reactions, including nucleophilic substitution and oxidative addition, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctanone: The parent compound without the iodine substitution.
Cyclooctanol: The alcohol derivative of cyclooctanone.
Cyclooctane: The fully saturated hydrocarbon without any functional groups.
Uniqueness
Cyclooctanone, 2-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties
Propriétés
Numéro CAS |
63641-49-6 |
|---|---|
Formule moléculaire |
C8H13IO |
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
2-iodocyclooctan-1-one |
InChI |
InChI=1S/C8H13IO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6H2 |
Clé InChI |
NFNUMRFPRGUAHI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=O)C(CC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


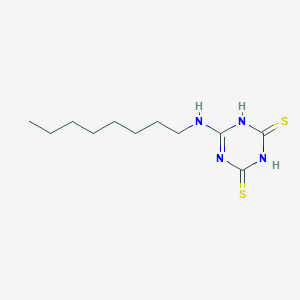

![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)

